3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of a sulfonyl group, a tetrahydrothiophene ring, and a pyridinylmethylamine moiety, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the sulfonyl group, and the attachment of the pyridinylmethylamine moiety. Common synthetic routes may include:
Formation of the Tetrahydrothiophene Ring: This step often involves the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the Pyridinylmethylamine Moiety: This step may involve nucleophilic substitution reactions, where the pyridinylmethylamine is attached to the tetrahydrothiophene ring through a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: The compound’s chemical properties may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine
- {(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine
- {(3S,4R)-4-[(4-iodo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine
Uniqueness
The uniqueness of 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxo-N-(pyridin-4-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-8-14(2-3-15(12)18)26(23,24)17-11-25(21,22)10-16(17)20-9-13-4-6-19-7-5-13/h2-8,16-17,20H,9-11H2,1H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHELDMEYZYSM-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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